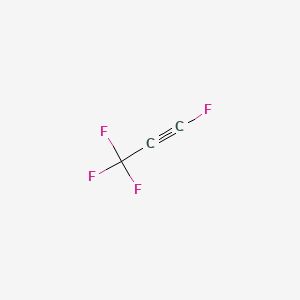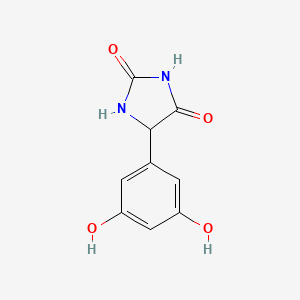
DL-5-(3,5-Dihydroxyphenyl)hydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-5-(3,5-Dihydroxyphenyl)hydantoin is a compound belonging to the hydantoin family, which is characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-5-(3,5-Dihydroxyphenyl)hydantoin can be achieved through several methods. One common approach involves the reaction of 3,5-dihydroxybenzaldehyde with ammonium carbonate and potassium cyanide, followed by cyclization to form the hydantoin ring . Another method includes the use of α-amino methyl esters and 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates under mechanochemical conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
DL-5-(3,5-Dihydroxyphenyl)hydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the hydantoin ring.
Substitution: Substituted aromatic derivatives.
科学的研究の応用
DL-5-(3,5-Dihydroxyphenyl)hydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
作用機序
The mechanism of action of DL-5-(3,5-Dihydroxyphenyl)hydantoin involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it is believed to modulate voltage-sensitive sodium channels, thereby inhibiting the release of excitatory neurotransmitters . This action helps stabilize neuronal membranes and prevent seizures.
類似化合物との比較
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar in structure and used for its anticonvulsant properties.
Nirvanol: A hydantoin derivative with similar therapeutic applications.
Uniqueness
DL-5-(3,5-Dihydroxyphenyl)hydantoin is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
187978-82-1 |
|---|---|
分子式 |
C9H8N2O4 |
分子量 |
208.17 g/mol |
IUPAC名 |
5-(3,5-dihydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O4/c12-5-1-4(2-6(13)3-5)7-8(14)11-9(15)10-7/h1-3,7,12-13H,(H2,10,11,14,15) |
InChIキー |
TVPBMIWIOVFNSK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)O)C2C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


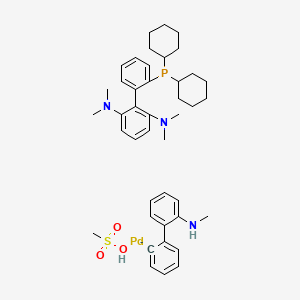
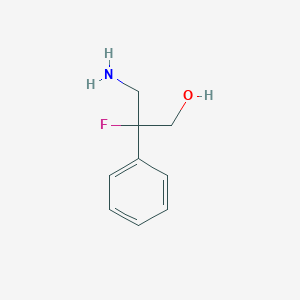
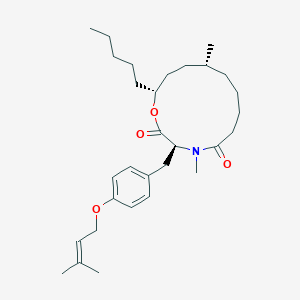
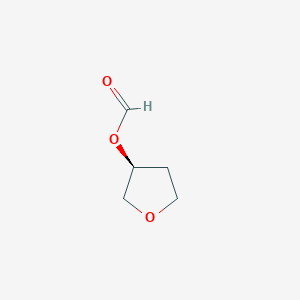
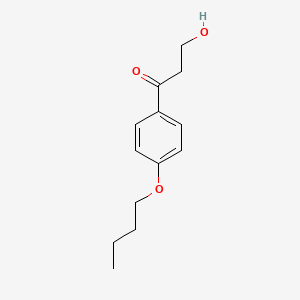
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
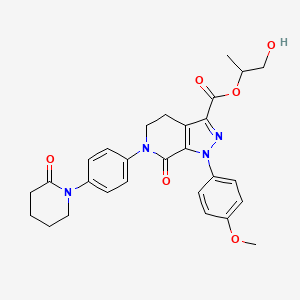
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
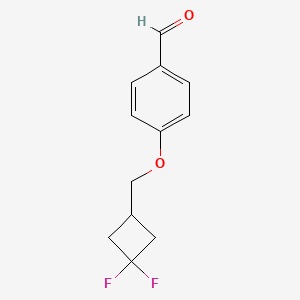
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

